3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
Overview
Description
Synthesis Analysis
- Reduction : The final step involves reduction to yield 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclopentene ring with a butanol side chain. The presence of tetramethyl groups at specific positions contributes to its unique sandalwood-like fragrance .
Physical and Chemical Properties Analysis
Scientific Research Applications
Enamine Chemistry and Synthesis of Aldehydes Research on enamine chemistry, specifically involving cyclopentene-related compounds, has led to the synthesis of various aldehydes and alcohols. For instance, the reduction of enaminones derived from cyclopentene compounds has been shown to produce aldehydes like 1-cyclohexen-1-carboxaldehyde and alcohols such as cyclopentene-1-methanol (Carlsson & Lawesson, 1982).
Gas-Phase Reactions and Product Formation The gas-phase reactions of ozone with various alkenes, including cyclopentene, have been studied. This research identified products like cyclohexanone and cyclohexanol, indicating the formation of OH radicals from these reactions (Atkinson, Tuazon, & Aschmann, 1995).
Microbial Fermentation and Biofuel Applications Cyclopentene-related compounds like pentanol isomers have been identified as potential biofuels. These isomers, found as by-products in microbial fermentations, can be produced in higher yields through metabolic engineering, showcasing their application in renewable energy sources (Cann & Liao, 2009).
Organic Synthesis and Stereoselective Reactions The use of certain cyclopentene compounds in organic synthesis has been explored, particularly in reactions with aromatic aldehydes to produce 2-cycloalkenylated products with high stereoselectivity. This research contributes to the development of methods for selective organic synthesis (Miyake & Yamamura, 1992).
Annulation Reactions and Synthetic Methods Novel annulation reactions involving cyclopentene derivatives have been developed, providing efficient synthetic methods for cyclopentene and 1,2,3,6-tetrahydropyridazine derivatives. This research highlights the versatility of cyclopentene compounds in organic synthesis (Zhang, Yang, & Tong, 2010).
Polymerization and Material Science Cyclopentene has been used in polymerization studies, particularly with metallocene catalysts. The research on hydro-oligomerization of cyclopentene has contributed to the production of polymers like poly(cis-1,3-cyclopentane), which have applications in material science (Kelly, Taylor, & Collins, 1994).
Environmental Studies and Oxidation Reactions The oxidation of cyclopentene adsorbed on molecular sieves has been studied, highlighting faster oxidation rates compared to homogeneous systems. This research provides insights into environmental processes and the reactivity of unsaturated hydrocarbons (Sickle & Prest, 1970).
Properties
IUPAC Name |
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h6,10,12,14H,5,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGAJHMMVDTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888048 | |
Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72089-08-8 | |
Record name | Brahmanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72089-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072089088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β,2,2,3-tetramethylcyclopent-3-ene-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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